PTPN7 (HePTP) Inhibition: Positioned Between ML119 and MurA-IN-1 for Pathway-Specific Studies
C25H19ClN4O4S inhibits PTPN7 with an IC50 of 841 nM [1], placing it between the more potent ML119 (IC50 = 210 nM) and the less potent MurA-IN-1 (IC50 = 0.75 µM) [2]. This intermediate potency may offer a unique window for studying HePTP-mediated ERK1/2 regulation without the complete ablation seen with ML119, potentially allowing dose-dependent dissection of T-cell signaling.
| Evidence Dimension | PTPN7 (HePTP) inhibition potency |
|---|---|
| Target Compound Data | IC50 = 841 nM |
| Comparator Or Baseline | ML119 (IC50 = 210 nM) and MurA-IN-1 (IC50 = 0.75 µM) |
| Quantified Difference | C25H19ClN4O4S is 4-fold less potent than ML119 and 1.1-fold less potent than MurA-IN-1 |
| Conditions | In vitro enzymatic assay using recombinant human PTPN7; substrate: p-nitrophenyl phosphate (pNPP) |
Why This Matters
Researchers requiring partial PTPN7 inhibition to mimic physiological regulation or to avoid complete pathway shutdown will find C25H19ClN4O4S a superior tool compound compared to the overly potent ML119.
- [1] BindingDB. BDBM65961: IC50 = 841 nM for PTPN7 (Human). View Source
- [2] PeptideDB. MurA-IN-1: IC50 = 0.75 µM for PTPN7. View Source
